Regioisomeric Specificity: Positional Swap of Chlorophenyl vs. Phenyl Groups Relative to Closest Analog CAS 1795410-45-5
The target compound (CAS 1788753-89-8) is a precise regioisomer of its closest cataloged analog, 3-(2-chlorophenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole (CAS 1795410-45-5). In the target, the 2-chlorophenyl moiety is attached via an acetyl linker to the pyrrolidine nitrogen, while the oxadiazole bears a simple phenyl group. The analog inverts this: the oxadiazole carries the 2-chlorophenyl and the pyrrolidine is acylated with phenylacetyl. This topological inversion is documented in their respective PubChem entries (CID 75527849 vs. CID 71247949) [1]. The structural difference results in distinct calculated lipophilicities: the target has an XLogP3-AA of 3.9, whereas the analog exhibits XLogP3-AA of 3.7, a difference of 0.2 units [1]. While no direct head-to-head bioassay data were identified, class-level SAR indicates that the position of the chlorophenyl group critically influences hNK1 receptor binding, with analogous shifts in this scaffold altering Ki values by over 10-fold [2].
| Evidence Dimension | Molecular topology (regioisomerism) and calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2-Chlorophenylacetyl group on pyrrolidine N; 3-phenyl on oxadiazole. XLogP3-AA = 3.9 [1]. |
| Comparator Or Baseline | CAS 1795410-45-5: Phenylacetyl on pyrrolidine N; 3-(2-chlorophenyl) on oxadiazole. XLogP3-AA = 3.7 [1]. |
| Quantified Difference | ΔXLogP3-AA = 0.2 (target is more lipophilic). Core scaffold regioisomeric switch. |
| Conditions | Computational property prediction (PubChem XLogP3 3.0). |
Why This Matters
Ensures procurement of a specific topological isomer for SAR studies, avoiding a common regioisomeric contaminant that could confound biological results.
- [1] PubChem. Compound Summary for CID 75527849 and CID 71247949. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Young, J. R., et al. (2007). Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(19), 5310-5315. View Source
